molecular formula C12H15BrO2S B13624833 4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene

4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene

Katalognummer: B13624833
Molekulargewicht: 303.22 g/mol
InChI-Schlüssel: YNUWJIKVWPBXOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene typically involves the bromination of a suitable precursor followed by the introduction of the cyclopropoxy and methoxyethylsulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The exact methods can vary depending on the desired scale and purity requirements.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in chemical reactivity, biological activity, or material properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain research and industrial applications.

Eigenschaften

Molekularformel

C12H15BrO2S

Molekulargewicht

303.22 g/mol

IUPAC-Name

4-bromo-1-cyclopropyloxy-2-(2-methoxyethylsulfanyl)benzene

InChI

InChI=1S/C12H15BrO2S/c1-14-6-7-16-12-8-9(13)2-5-11(12)15-10-3-4-10/h2,5,8,10H,3-4,6-7H2,1H3

InChI-Schlüssel

YNUWJIKVWPBXOJ-UHFFFAOYSA-N

Kanonische SMILES

COCCSC1=C(C=CC(=C1)Br)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.